N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the methanesulfonyl group, and the coupling of the phenyl and thiophene rings. Common synthetic methods include:
Formation of Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of Methanesulfonyl Group: This step often involves the reaction of the pyridazine derivative with methanesulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the pyridazine derivative with a phenylthiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution may involve reagents like bromine or chlorine, while nucleophilic substitution may use reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It serves as a tool for studying various biological pathways and mechanisms due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The methanesulfonyl group is known to enhance the compound’s ability to interact with biological targets by increasing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone exhibit similar biological activities and are used in various therapeutic applications.
Thiophene Derivatives: Thiophene-based compounds are widely used in medicinal chemistry and material science due to their versatile reactivity and stability.
Uniqueness
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is unique due to the combination of the pyridazine and thiophene rings, along with the methanesulfonyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S3/c1-24(19,20)14-9-8-13(16-17-14)11-4-6-12(7-5-11)18-25(21,22)15-3-2-10-23-15/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJYFSXLZYSBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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